Atorvastatin lactone

Beschreibung

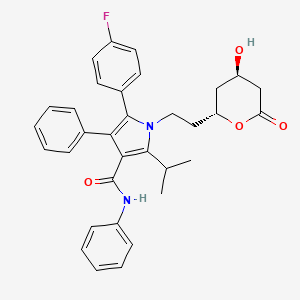

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCSEDFVYPBLLF-KAYWLYCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155033 | |

| Record name | Atorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125995-03-1 | |

| Record name | Atorvastatin lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125995-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atorvastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125995031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-carboxamide, 5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-(2-((2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Atorvastatin Lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATORVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7876IL7J2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Atorvastatin Lactone: Mechanisms and Pathways

Abstract

Atorvastatin (B1662188) is a leading synthetic statin and a highly effective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] It is widely prescribed for the treatment of hypercholesterolemia and the prevention of cardiovascular diseases.[1][4] The atorvastatin lactone is a crucial synthetic intermediate in the manufacturing of atorvastatin calcium, the active pharmaceutical ingredient.[5][6] Furthermore, the lactone form is an active metabolite of atorvastatin, formed in vivo by UDP-glucuronosyltransferases.[7] This technical guide provides a comprehensive overview of the core synthetic mechanisms and pathways for producing this compound, tailored for researchers, scientists, and drug development professionals. It details prevalent strategies, including the convergent Paal-Knorr synthesis, multicomponent Hantzsch-type reactions, and various chemo-enzymatic methods for establishing the critical chiral side-chain.

Major Synthetic Strategies for the Pyrrole (B145914) Core

The central structural feature of atorvastatin is a highly substituted pyrrole ring. The assembly of this core is a primary focus of most synthetic routes.

The Paal-Knorr Synthesis: A Convergent Industrial Approach

The most prominent and commercially successful strategy for constructing the atorvastatin pyrrole core is the Paal-Knorr synthesis.[8][9] This method is highly convergent, involving the condensation of a 1,4-diketone intermediate with a primary amine that already contains the complete, stereochemically defined side-chain.[6][8] This approach efficiently brings together two complex fragments in a late-stage step of the synthesis.[8] The reaction is typically catalyzed by an acid, such as pivalic acid, and driven to completion by the azeotropic removal of water.[4][6]

Hantzsch-Type Pyrrole Synthesis: A Multicomponent Reaction

An alternative strategy employs a Hantzsch-type three-component reaction.[5][9] This method offers the advantage of building the pyrrole core from simpler starting materials in a single step. A notable variation involves performing this reaction under high-speed vibration milling conditions, a form of mechanochemistry.[5][10] This approach combines a β-ketoamide, a chiral protected primary amine, and an α-iodoacetophenone derivative in the presence of catalysts like ytterbium triflate and silver nitrate (B79036).[5] The resulting pyrrole derivative is then converted to this compound through hydrolytic deprotection.[5]

Asymmetric Synthesis of the Chiral Side-Chain

The therapeutic efficacy of atorvastatin is critically dependent on the (3R, 5R) stereochemistry of its dihydroxyheptanoate side-chain.[3][4] Therefore, the stereocontrolled synthesis of this fragment is a paramount challenge.

Chemo-enzymatic and Biocatalytic Routes

Biocatalysis offers a highly efficient and stereoselective method for producing chiral intermediates.[3]

-

Carbonyl Reductases (CRs): These enzymes are widely used for the asymmetric reduction of prochiral ketones to furnish optically pure chiral alcohols.[11] Engineered CRs can produce the key precursor, tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate, with high diastereomeric excess (>99% dep).[11]

-

2-Deoxy-D-ribose 5-phosphate Aldolase (DERA): DERA is another powerful biocatalyst used in statin synthesis.[3][12] It can catalyze a sequential aldol (B89426) addition, creating both chiral centers of the side-chain in a single, highly stereoselective process.[12][13]

Chemical Asymmetric Synthesis

Various chemical methods have been developed to synthesize the chiral side-chain. A key intermediate in many of these routes is (R)-4-cyano-3-hydroxybutyric acid ethyl ester.[14][15][16] This building block can be synthesized from precursors like (R)-epichlorohydrin.[8] More recent approaches utilize organocatalysis, such as the enantioselective desymmetrization of a cyclic anhydride (B1165640) derived from diethyl 3-hydroxyglutarate, to establish the initial stereocenter.[17][18]

Final Assembly: Deprotection and Lactonization

The final stage of the synthesis involves converting the fully assembled and protected atorvastatin molecule into the target lactone.

-

Deprotection: The protecting groups on the side-chain must be removed. Typically, an acetonide protecting the 1,3-diol is cleaved under acidic conditions (e.g., dilute hydrochloric acid).[6]

-

Ester Hydrolysis: The side-chain ester (often a tert-butyl ester) is hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the sodium salt of the carboxylic acid.[6]

-

Lactonization: Upon acidification, the resulting dihydroxy acid undergoes intramolecular cyclization to form the stable six-membered lactone ring.[6] This process is often facilitated by heating in a solvent like toluene, which aids in the removal of water.[1]

Quantitative Data Summary

The following table summarizes key quantitative data reported for various synthetic routes and steps leading to atorvastatin and its lactone.

| Synthesis Step/Pathway | Key Reagents/Catalysts | Yield (%) | Purity (%) | Reference(s) |

| Hantzsch-Type Synthesis | Ytterbium Triflate, Silver Nitrate | 38 (overall) | Not specified | [5][10] |

| Paal-Knorr Intermediate Synthesis | Trimethyl Acetate (B1210297) | 63.11 | Not specified | [19][20] |

| Lactone to Atorvastatin Calcium | NaOH, CaCl₂ | 75 | 99.5 (by HPLC) | [6] |

| [¹⁸F]Atorvastatin Synthesis | Ruthenium-mediated deoxyfluorination | 19 ± 6 | Not specified | [21] |

| Enzymatic Reduction | Engineered Carbonyl Reductase | >99 dep | Not specified | [11] |

Experimental Protocols

Protocol for Paal-Knorr Synthesis and Lactonization (Large Scale)[6]

-

Pyrrole Formation: A 1,4-diketone intermediate (e.g., 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide) and the chiral amine side-chain ((4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate) are condensed in a toluene-heptane co-solvent system with pivalic acid as a catalyst. Water is continuously removed via azeotropic distillation using a Dean-Stark trap to drive the reaction to completion, yielding the protected atorvastatin intermediate.

-

Deprotection and Lactonization: The resulting protected atorvastatin is treated with dilute hydrochloric acid to cleave the acetonide diol protecting group. Subsequently, sodium hydroxide (B78521) is added in situ to hydrolyze the tert-butyl ester. The reaction mixture is then acidified with hydrochloric acid and heated gently. This sequence of deprotection and acidification under heat yields the this compound compound.

Protocol for Hantzsch-Type Mechanochemical Synthesis[5][10]

-

Reaction Setup: A mixture of 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, 1-(4-fluorophenyl)-2-iodo-2-phenylethanone, ytterbium triflate (Yb(OTf)₃), and silver nitrate (AgNO₃) is subjected to high-speed vibration milling.

-

Workup and Lactonization: Following the mechanochemical reaction, the resulting pyrrole derivative is subjected to hydrolytic deprotection and lactonization to afford the final this compound. The overall yield for this process is reported as 38%.[10]

Protocol for Lactone Hydrolysis to Atorvastatin Calcium[6]

-

Saponification: this compound (137 g, 0.253 mol) is suspended in a mixture of THF/H₂O (4 L, 1:1 v/v). An aqueous solution of sodium hydroxide (11 g, 0.275 mol in 1 L H₂O) is added dropwise over 1 hour. The mixture is stirred for 4 hours at room temperature.

-

Workup: The reaction mixture is diluted with heptane (1.5 L). The aqueous layer is separated, extracted with ethyl acetate (3 L), and washed with brine (2 L). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Salt Formation: The residue is treated with a calcium salt, such as calcium chloride dihydrate, to precipitate atorvastatin calcium. The resulting white solid is slurried in diisopropyl ether, filtered, and dried to yield the final product (108 g, 75% yield, 99.5% purity by HPLC).

Conclusion

The synthesis of this compound can be achieved through several strategic pathways. The Paal-Knorr synthesis remains a robust and convergent method, favored for its efficiency in industrial-scale production. Multicomponent reactions like the Hantzsch synthesis offer rapid access to the pyrrole core from simpler precursors. Critically, the stereoselective synthesis of the chiral side-chain is often the most challenging aspect, where chemo-enzymatic and biocatalytic methods provide unparalleled precision and efficiency. The choice of a specific synthetic route depends on factors such as scale, cost of starting materials, and desired stereochemical purity. The continued development of novel catalytic systems, both chemical and biological, will further refine the synthesis of this vital pharmaceutical agent.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biomolther.org [biomolther.org]

- 7. caymanchem.com [caymanchem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Concise synthesis of this compound under high-speed vibration milling conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. digital.csic.es [digital.csic.es]

- 13. researchgate.net [researchgate.net]

- 14. Ethyl (R)-(-)-4-cyano-3-hydroxybutyate | 141942-85-0 [chemicalbook.com]

- 15. US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid - Google Patents [patents.google.com]

- 16. Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate CAS 141942-85-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 17. Asymmetric synthesis of the HMG-CoA reductase inhibitor atorvastatin calcium: an organocatalytic anhydride desymmetrization and cyanide-free side chain elongation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Asymmetric synthesis of the HMG-CoA reductase inhibitor atorvastatin calcium: an organocatalytic anhydride desymmetrization and cyanide-free side chain elongation approach. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. atlantis-press.com [atlantis-press.com]

- 21. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

The Prodrug to Potent Inhibitor: An In-Depth Technical Guide to the Mechanism of Action of Atorvastatin Lactone as an HMG-CoA Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of atorvastatin (B1662188) lactone as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Atorvastatin is primarily administered as the active hydroxy acid calcium salt; however, its inactive lactone form plays a crucial role in its overall pharmacokinetic and pharmacodynamic profile. This document will delve into the conversion of the lactone to the active acid, the molecular interactions with the HMG-CoA reductase enzyme, and the downstream effects on cholesterol homeostasis.

The Pro-Agent Concept: Conversion of Atorvastatin Lactone to its Active Hydroxy Acid Form

This compound is considered a pro-agent or prodrug form of atorvastatin.[1] Its inhibitory activity on HMG-CoA reductase is significantly lower than its corresponding open-ring hydroxy acid form. The conversion between the lactone and the active acid is a reversible, pH-dependent process.[2][3]

Under acidic conditions, such as those found in the stomach, the equilibrium favors the formation of the lactone.[4][5] Conversely, under neutral or basic conditions (pH ≥ 7), the hydroxy acid form predominates.[3][4] This hydrolysis of the lactone ring to the active open-chain hydroxy acid can occur both non-enzymatically and through enzymatic catalysis.[6][7]

In vivo, paraoxonase (PON) enzymes, particularly PON1 and PON3, have been identified as contributing to the hydrolysis of this compound to its active acid form.[7][8][9] This enzymatic conversion is a critical step in the bioactivation of the lactone.

Molecular Mechanism of HMG-CoA Reductase Inhibition

The active hydroxy acid form of atorvastatin is a potent competitive inhibitor of HMG-CoA reductase.[10] It mimics the structure of the natural substrate, HMG-CoA, and binds to the active site of the enzyme, thereby preventing the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.[11]

X-ray crystallography studies have provided detailed insights into the binding of atorvastatin to the catalytic domain of human HMG-CoA reductase.[12][13][14] The HMG-like moiety of atorvastatin occupies the HMG-binding portion of the active site.[12] Additionally, the hydrophobic rings of atorvastatin interact with a hydrophobic pocket in the enzyme, which is made accessible by the movement of flexible helices within the catalytic domain.[12] These multiple points of interaction contribute to the high affinity and specificity of atorvastatin for HMG-CoA reductase.

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of atorvastatin and its lactone form against HMG-CoA reductase is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The active hydroxy acid form is a significantly more potent inhibitor than the lactone form.

| Compound | Target Enzyme | IC50 Value | Reference |

| Atorvastatin (Acid Form) | Human HMG-CoA Reductase | ~8 nM | [15] |

| Atorvastatin (Acid Form) | HMG-CoA Reductase | 3-20 nM | [10] |

| This compound | Rat Liver HMG-CoA Reductase | 7.5 nM | [16] |

| 2-hydroxyatorvastatin (Active Metabolite) | HMG-CoA Reductase | Similar to Atorvastatin | [10] |

Pharmacokinetic Parameters

The pharmacokinetic properties of both atorvastatin acid and its lactone metabolite are crucial for understanding its overall therapeutic effect.

| Parameter | Atorvastatin Acid | This compound | Reference |

| Oral Bioavailability | ~14% | - | [17] |

| Apparent Oral Clearance | 504 L/h | - | [18] |

| Apparent Volume of Central Compartment | 3250 L | - | [18] |

| Apparent Volume of Peripheral Compartment | 2170 L | - | [18] |

| Apparent Clearance to Atorvastatin Acid | - | 24 L/h | [18] |

| Apparent Total Body Clearance | - | 116 L/h | [18] |

| Apparent Volume of Distribution | - | 137 L | [18] |

| Half-life | ~7 hours | - | [17] |

| Protein Binding | >98% | - | [6] |

Downstream Signaling: SREBP-2 Pathway and LDL Receptor Upregulation

The inhibition of HMG-CoA reductase by atorvastatin leads to a depletion of intracellular cholesterol levels. This reduction in cholesterol triggers a cellular feedback mechanism primarily mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[19][20][21]

When intracellular cholesterol levels are low, SREBP-2 is proteolytically cleaved in the Golgi apparatus, releasing its active N-terminal fragment.[21] This active form of SREBP-2 translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes.[20] A key target gene is the low-density lipoprotein (LDL) receptor. The upregulation of LDL receptor gene expression leads to an increased number of LDL receptors on the surface of hepatocytes.[15] This, in turn, enhances the clearance of LDL cholesterol from the bloodstream, which is the primary therapeutic effect of atorvastatin.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the inhibitory activity of compounds against HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[22][23][24]

Materials:

-

HMG-CoA Reductase (recombinant human)

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Atorvastatin (or other inhibitors)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing dithiothreitol (B142953) and EDTA)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of Assay Buffer and keep on ice.

-

Reconstitute HMG-CoA reductase in Assay Buffer to a desired concentration.

-

Prepare stock solutions of HMG-CoA and NADPH in Assay Buffer.

-

Prepare a stock solution of the inhibitor (e.g., atorvastatin) in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Assay Buffer only.

-

Control (no inhibitor) wells: Assay Buffer, HMG-CoA reductase, HMG-CoA, and NADPH.

-

Inhibitor wells: Assay Buffer, HMG-CoA reductase, HMG-CoA, NADPH, and varying concentrations of the inhibitor.

-

-

Reaction Initiation and Measurement:

-

Add all components except the substrate (HMG-CoA) to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the HMG-CoA solution to all wells.

-

Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. iosrphr.org [iosrphr.org]

- 6. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paraoxonase (PON1 and PON3) Polymorphisms: Impact on Liver Expression and Atorvastatin-Lactone Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Hydrolysis Rate of Paraoxonase-1 Q and R Isoenzymes: An In Silico Study Based on In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [helda.helsinki.fi]

- 11. mdpi.com [mdpi.com]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. journals.iucr.org [journals.iucr.org]

- 14. rcsb.org [rcsb.org]

- 15. benchchem.com [benchchem.com]

- 16. Effects of acid and lactone forms of eight HMG-CoA reductase inhibitors on CYP-mediated metabolism and MDR1-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of a population pharmacokinetic model for atorvastatin acid and its lactone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SREBP-2 positively regulates transcription of the cholesterol efflux gene, ABCA1, by generating oxysterol ligands for LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scbt.com [scbt.com]

- 21. Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. merckmillipore.com [merckmillipore.com]

Atorvastatin Lactone: A Technical Guide to its Biological Activity and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin (B1662188), a widely prescribed inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, exists in a dynamic equilibrium between its active hydroxy acid form and its lactone metabolite.[1][2] While the acid form is the primary active moiety for cholesterol reduction, atorvastatin lactone exhibits distinct biological activities and cellular effects that are of significant interest in pharmacological research. This technical guide provides an in-depth overview of the biological activity and cellular effects of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its impact on critical signaling pathways.

Introduction

Atorvastatin is primarily administered in its active acid form; however, its lactone derivative is a significant metabolite.[3] this compound is considered a prodrug form of atorvastatin.[4][5][6] The interconversion between the acid and lactone forms is pH-dependent and can be influenced by enzymatic activity.[1][2][7] A key physicochemical difference between the two forms is their lipophilicity; the lactone form is significantly more lipophilic, allowing it to readily cross cellular membranes via passive diffusion.[7] This enhanced cell permeability may contribute to its distinct cellular effects, including potential myotoxicity.[7][8]

Biological Activity

The primary biological activity of this compound is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[9][10] Beyond this canonical function, this compound demonstrates a range of pleiotropic effects, including anti-inflammatory, immunomodulatory, and anti-proliferative properties.[7]

Quantitative Data on Biological Activity

The inhibitory potency and other quantitative measures of this compound's activity are summarized in the table below.

| Target/Activity | Assay System | IC50 / Potency | Reference(s) |

| HMG-CoA Reductase | Rat liver enzyme | 0.007 µM | [11] |

| Cytochrome P450 2C9.1 | Recombinant human enzyme | 16.8 µM | [11] |

| Cytochrome P450 2C9.3 | Recombinant human enzyme | 5.62 µM | [11] |

| P-glycoprotein (P-gp) | --- | 3.1-5.2 µM | [11] |

| MCF7 Breast Cancer Cell Viability | MTT Assay | 9.1 µM | [8][12] |

| Myotoxicity (vs. Acid Form) | Primary human skeletal muscle cells | 14-fold higher potency | [8] |

Cellular Effects

This compound exerts a variety of effects on different cell types, primarily through the induction of apoptosis and modulation of key signaling pathways.

Apoptosis Induction

Atorvastatin and its lactone form have been shown to induce apoptosis in various cell types, including cancer cells and activated hepatic stellate cells.[13][14] This pro-apoptotic effect is often mediated through caspase-dependent pathways.

Modulation of Signaling Pathways

This compound influences several critical intracellular signaling pathways, which underpin its pleiotropic effects.

-

PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Atorvastatin has been shown to modulate the phosphorylation of Akt, a key component of this pathway, although the effects can be cell-type specific.[7][11][15][16]

-

ERK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Atorvastatin has been observed to influence ERK activation.[13]

-

Apoptosis Signaling: Atorvastatin can trigger the intrinsic apoptosis pathway through the activation of caspase-9 and caspase-3.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1-100 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).[13]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3][13][17]

-

Solubilization: Remove the medium and add 100-150 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[13][18]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[13][18]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and duration.[13]

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[14][19]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[14][19]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19][20]

-

Analysis: Analyze the stained cells by flow cytometry.[14][19]

Caspase Activity Assay

This assay measures the activity of key executioner caspases like caspase-3 and initiator caspases like caspase-9.

-

Cell Lysis: Treat cells with this compound, harvest, and lyse the cells in a chilled lysis buffer on ice for 10 minutes.[21][22]

-

Reaction Setup: In a 96-well plate, add cell lysate, 2x reaction buffer containing DTT, and the appropriate colorimetric or fluorometric caspase substrate (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9).[22][23]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[21][23]

-

Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).[21][22]

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11][15]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.[15]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, cleaved caspase-3, β-actin) overnight at 4°C.[11][15] Recommended dilutions are typically 1:1000.[15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

HMG-CoA Reductase Inhibition Assay

This assay measures the inhibitory effect of this compound on its primary enzyme target.

-

Reaction Mixture: In a 96-well plate, combine HMG-CoA reductase enzyme, NADPH, and varying concentrations of this compound in an assay buffer.[5][10]

-

Reaction Initiation: Initiate the reaction by adding the substrate, HMG-CoA.[24]

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, kinetically at 37°C.[5] Alternatively, a radioactivity-based assay can be used with [14C]-HMG-CoA, where the formation of [14C]-mevalonic acid is quantified.[4][9]

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.[24]

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

Caption: Workflow for key cellular assays.

Conclusion

This compound, while being a metabolite of the widely used drug atorvastatin, possesses a unique profile of biological activities and cellular effects. Its high lipophilicity allows for efficient entry into cells, where it not only inhibits HMG-CoA reductase but also modulates critical signaling pathways involved in cell survival and apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's pharmacological properties. A thorough understanding of these properties is crucial for researchers in drug development and related scientific fields to fully comprehend the therapeutic potential and potential side effects of atorvastatin therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. The PI3K/Akt pathway mediates the neuroprotective effect of atorvastatin in extending thrombolytic therapy after embolic stroke in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]

- 7. Atorvastatin Inhibits Breast Cancer Cells by Downregulating PTEN/AKT Pathway via Promoting Ras Homolog Family Member B (RhoB) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atorvastatin Inhibits Viability and Migration of MCF7 Breast Cancer Cells [journal.waocp.org]

- 9. Automated enzyme inhibition assay method for the determination of atorvastatin-derived HMG-CoA reductase inhibitors in human plasma using radioactivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [helda.helsinki.fi]

- 11. ahajournals.org [ahajournals.org]

- 12. Atorvastatin Inhibits Viability and Migration of MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Skeletal muscle fibre type-dependent effects of atorvastatin on the PI3K/Akt/mTOR signalling pathway and atrophy-related genes in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Statins Enhance Expression of Growth Factors and Activate the PI3K/Akt-mediated Signaling Pathway after Experimental Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. protocols.io [protocols.io]

- 19. bosterbio.com [bosterbio.com]

- 20. kumc.edu [kumc.edu]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. file.elabscience.com [file.elabscience.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

Atorvastatin Lactone as a Prodrug of Atorvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1][2] It is administered orally in its active β-hydroxy acid form (atorvastatin acid). However, its metabolic journey is complex, involving a significant interplay with its corresponding inactive prodrug form, atorvastatin lactone. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This compound is both a major metabolite of atorvastatin acid and a prodrug that can be converted back to the active acid form.[3][4][5][6]

This technical guide provides an in-depth exploration of the biochemical and pharmacokinetic relationship between this compound and atorvastatin acid. It details the mechanisms of their interconversion, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways involved. Understanding this dynamic equilibrium is paramount for professionals in drug development and pharmacology, as it influences the drug's overall efficacy, metabolism, potential for drug-drug interactions, and association with adverse effects.[7][8]

The Interconversion Pathway: A Dynamic Equilibrium

Atorvastatin acid and this compound exist in a reversible, pH-dependent equilibrium. The lactone is formed by an intramolecular esterification, where the carboxyl group and the δ-hydroxyl group of the heptanoic acid side chain cyclize. The reverse reaction, hydrolysis, opens this lactone ring to regenerate the active acid.[9][10]

-

Acid-Catalyzed Lactonization: In acidic environments, such as the stomach (pH < 4.5), the equilibrium shifts towards the formation of the more lipophilic lactone.[9][10][11][12][13] This conversion can occur rapidly and spontaneously.[11][13]

-

Enzymatic Lactonization: At physiological pH, the formation of the lactone is predominantly an enzymatic process. It proceeds via an acyl-glucuronide intermediate, a reaction catalyzed mainly by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A3.[11][14][15][16][17]

-

Hydrolysis to Active Acid: The conversion of the lactone back to the active atorvastatin acid can occur through spontaneous hydrolysis, especially under neutral to basic conditions.[9][10][18] However, this bioactivation is significantly accelerated by enzymes, primarily paraoxonases (PONs).[11]

Bioactivation and Metabolism Signaling Pathways

The metabolic fate of atorvastatin is governed by a network of enzymes that facilitate both its activation from the lactone prodrug and its subsequent catabolism.

Bioactivation via Hydrolysis

The critical step in converting the inactive prodrug, this compound, into the pharmacologically active atorvastatin acid is hydrolysis.

-

Paraoxonases (PON1 and PON3): These enzymes are the primary catalysts for the hydrolysis of this compound in the liver.[11][19] Studies using human liver microsomes have shown a significant correlation between the rate of lactone hydrolysis and the protein expression of both PON1 and PON3.[11][19] PON3, in particular, is noted for its high lactonase activity and its ability to hydrolyze bulky statin lactones.[20][21][22][23]

-

Carboxylesterases (CES): While PONs are the major players, other esterases like carboxylesterases may also contribute to the hydrolysis process.[20]

-

Spontaneous Hydrolysis: Non-enzymatic hydrolysis of the lactone occurs at physiological pH but at a much slower rate compared to enzymatic conversion.[11] In human serum at room temperature, the lactone is unstable and hydrolyzes rapidly to the acid form.[18]

Metabolism by Cytochrome P450

Both atorvastatin acid and its lactone form are substrates for metabolism by the cytochrome P450 system, primarily CYP3A4 and to a lesser extent, CYP3A5.[14][16][24][25]

-

This metabolism results in the formation of two major active, hydroxylated metabolites: ortho-hydroxyatorvastatin and para-hydroxyatorvastatin.[14][26]

-

These hydroxylated metabolites also exist in equilibrium with their corresponding lactone forms (ortho-hydroxythis compound and para-hydroxythis compound).[12][26][27]

-

Notably, this compound has a significantly higher affinity (lower Km) and metabolic clearance rate by CYP3A4 compared to the acid form, suggesting that lactonization is a critical step for the overall elimination of atorvastatin.[28]

Caption: Metabolic pathway of atorvastatin, showing the interconversion and subsequent metabolism.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the pharmacokinetics and enzymatic conversion of atorvastatin and its lactone.

Table 1: Population Pharmacokinetic Parameters

| Parameter | Atorvastatin Acid | This compound | Reference(s) |

|---|---|---|---|

| Oral Clearance (CL/F) | 504 L/h | - | [29] |

| Apparent Total Body Clearance | - | 116 L/h | [29] |

| Apparent Volume (Central) | 3250 L | - | [29] |

| Apparent Volume of Distribution | - | 137 L | [29] |

| Cmax (40 mg single dose) | ~20-30 ng/mL | ~20-30 ng/mL | [26] |

| Cmax (80 mg single dose) | ~40-70 ng/mL | ~40-70 ng/mL | [26] |

| AUC (in myopathy patients) | No significant change | 2.4-fold higher vs. controls | [7] |

Data presented are mean values from population pharmacokinetic models or clinical studies.

Table 2: In Vitro CYP3A4 Metabolism Kinetics

| Substrate | Metabolite | Km (μM) | CLint (Vmax/Km) (μL/min/mg) | Reference(s) |

|---|---|---|---|---|

| Atorvastatin Acid | para-hydroxy | 25.6 ± 5.0 | 35.5 ± 48.1 | [28] |

| Atorvastatin Acid | ortho-hydroxy | 29.7 ± 9.4 | 45.8 ± 59.1 | [28] |

| This compound | para-hydroxy | 1.4 ± 0.2 | 2949 ± 3511 | [28] |

| This compound | ortho-hydroxy | 3.9 ± 0.2 | 923 ± 965 | [28] |

CLint: Intrinsic clearance. Data from human liver microsomes.

Table 3: In Vitro Inhibition Constants

| Inhibitor | Enzyme/Process | Substrate | Ki (μM) | IC50 (μM) | Reference(s) |

|---|---|---|---|---|---|

| This compound | CYP3A4 Metabolism | Atorvastatin Acid | 0.9 | - | [28] |

| Atorvastatin Acid | CYP3A4 Metabolism | This compound | 90 | - | [28] |

| This compound | CYP2C9.1 | S-warfarin | - | 16.8 | [15] |

| This compound | CYP2C9.3 | S-warfarin | - | 5.62 | [15] |

| This compound | P-glycoprotein (P-gp) | - | - | 3.1-5.2 | [15] |

Ki: Inhibition constant. IC50: Half maximal inhibitory concentration.

Detailed Experimental Protocols

Protocol: In Vitro this compound Hydrolysis in Human Liver Microsomes

This protocol is adapted from methodologies used to assess the enzymatic conversion of this compound to its active acid form.[11]

-

Preparation of Reagents:

-

Microsomes: Obtain pooled human liver microsomes (HLMs) and store them at -80°C. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4, containing 1 mM CaCl₂. The addition of Ca²⁺ is known to increase the activity of paraoxonases.[11]

-

Substrate: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

-

Internal Standard (IS): Prepare a stock solution of a deuterated analog, such as atorvastatin-d5 acid, for LC-MS/MS quantification.

-

Quenching Solution: Prepare ice-cold acetonitrile containing the internal standard.

-

-

Incubation Procedure:

-

Pre-warm the Tris-HCl buffer and HLM suspension to 37°C.

-

In a microcentrifuge tube, combine 5 µg of HLM protein with the buffer to a final volume of 90 µL.

-

To initiate the reaction, add 10 µL of the this compound working solution to achieve the desired final substrate concentration (e.g., 1-10 µM).

-

Incubate the mixture at 37°C in a shaking water bath for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) to ensure measurements are within the linear range of formation.

-

Control Sample: Prepare a control incubation using heat-inactivated HLMs (e.g., boiled for 10 minutes) to measure and subtract the non-enzymatic hydrolysis rate.[11]

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding 200 µL of the ice-cold quenching solution (acetonitrile with IS).

-

Vortex the sample vigorously for 1 minute to precipitate proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Analysis:

-

Analyze the formation of atorvastatin acid using a validated LC-MS/MS method (see Protocol 5.2).

-

Calculate the rate of formation (e.g., pmol/min/mg protein) by plotting the concentration of atorvastatin acid formed against time and determining the initial linear slope.

-

Protocol: Quantification of Atorvastatin and Metabolites by UPLC-MS/MS

This protocol describes a general method for the simultaneous quantification of atorvastatin acid, this compound, and their hydroxylated metabolites in a biological matrix.[11][18][27]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 0.5 mL of plasma or microsomal incubate, add the internal standard solution.

-

For plasma samples, acidify with a sodium acetate (B1210297) buffer (pH 5.0).[18]

-

Add 2 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).[18][27]

-

Vortex for 5-10 minutes, followed by centrifugation to separate the layers.

-

Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

-

-

Chromatographic Conditions:

-

System: Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: A reverse-phase column, such as an Acquity UPLC HSS T3 (e.g., 3.0 mm × 100 mm, 1.8 µm).[27]

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and water containing a modifier like 0.05% formic acid.[27] A typical isocratic condition might be 75:25 (v/v) acetonitrile:water with 0.05% formic acid.

-

Flow Rate: 0.4 mL/min.[11]

-

Column Temperature: 30-40°C.[11]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

System: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion ESI is typically used.[18][27]

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions (Example):

-

Optimize cone voltage and collision energy for each analyte and its internal standard.

-

-

Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to its internal standard against the nominal concentration.

-

Use a weighted (e.g., 1/x²) linear regression to determine the concentrations in unknown samples. The linear range is typically validated from ~0.2 to 40 ng/mL.[27]

-

Caption: Experimental workflow for the in vitro this compound hydrolysis assay.

Clinical Significance and Conclusion

The interconversion between atorvastatin acid and its lactone prodrug is not merely a chemical curiosity; it holds significant clinical relevance. The plasma exposure of this compound is often equal to or greater than that of the parent acid, underscoring its importance in the drug's overall disposition.[12]

Elevated levels of this compound have been associated with an increased risk of myopathy, the most serious side effect of statin therapy.[7][8][29] Studies have shown that patients experiencing atorvastatin-related myopathy have significantly higher systemic exposure to the lactone metabolite compared to healthy controls, even when the exposure to the parent acid is unchanged.[7] This suggests that the lactone form may contribute directly to muscle toxicity. Furthermore, co-prescription of drugs that induce UGT enzymes, such as omeprazole, can increase plasma lactone levels and have been linked to a higher risk of major adverse cardiovascular events.[30]

References

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. fda.gov [fda.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone-Atorvastatin Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. academic.oup.com [academic.oup.com]

- 9. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Paraoxonase (PON1 and PON3) Polymorphisms: Impact on Liver Expression and Atorvastatin-Lactone Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinPGx [clinpgx.org]

- 18. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Paraoxonase 3: Structure and Its Role in Pathophysiology of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Paraoxonases-1, -2 and -3: What are their Functions? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A PON for All Seasons: Comparing Paraoxonase Enzyme Substrates, Activity and Action including the Role of PON3 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

- 27. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. Development of a population pharmacokinetic model for atorvastatin acid and its lactone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

In Vitro Metabolism of Atorvastatin Lactone in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of atorvastatin (B1662188) lactone, the inactive prodrug of the widely prescribed cholesterol-lowering agent, atorvastatin. Understanding the metabolic fate of atorvastatin lactone is crucial for predicting drug-drug interactions, inter-individual variability in drug response, and potential toxicities. This document synthesizes key findings on the enzymatic pathways, kinetic parameters, and experimental methodologies related to the metabolism of this compound in human liver microsomes (HLMs).

Core Metabolic Pathways

This compound undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). The lactone form demonstrates a significantly higher affinity and metabolic clearance compared to its active acid form.[1]

Cytochrome P450-Mediated Hydroxylation

The primary metabolic pathway for this compound in HLMs is hydroxylation, leading to the formation of active hydroxy metabolites.

-

Primary Enzymes Involved: CYP3A4 is the major enzyme responsible for the metabolism of this compound, with a minor contribution from CYP3A5.[1][2]

-

Major Metabolites: The main products of this pathway are ortho-hydroxy this compound (o-OH-ATV-L) and para-hydroxy this compound (p-OH-ATV-L).[1] These metabolites are pharmacologically active and contribute to the overall therapeutic effect of atorvastatin.[3][4]

UGT-Mediated Glucuronidation and Lactonization

UGT enzymes play a role in the broader metabolism of atorvastatin, including the formation of this compound from the parent acid.

-

Lactonization: Atorvastatin acid can be converted to this compound via an acyl-glucuronide intermediate, a reaction primarily catalyzed by UGT1A3.[3][5]

-

Lactone Glucuronidation: this compound itself can undergo further metabolism to form an ether glucuronide.[6]

The interconversion between the acid and lactone forms is a critical aspect of atorvastatin's disposition.[1][7] The lactone form has a significantly higher metabolic clearance, suggesting that its formation is a key step in the overall elimination of atorvastatin.[1]

Quantitative Metabolic Data

The following tables summarize the key kinetic parameters for the metabolism of this compound and its parent acid in human liver microsomes.

Table 1: Michaelis-Menten Constants (Km) for Atorvastatin Acid and Lactone Metabolism in Human Liver Microsomes

| Substrate | Metabolite | Km (μM) | Primary Enzyme(s) |

| Atorvastatin Acid | para-hydroxy atorvastatin | 25.6 ± 5.0 | CYP3A4 |

| Atorvastatin Acid | ortho-hydroxy atorvastatin | 29.7 ± 9.4 | CYP3A4 |

| This compound | para-hydroxy this compound | 1.4 ± 0.2 | CYP3A4 |

| This compound | ortho-hydroxy this compound | 3.9 ± 0.2 | CYP3A4 |

| Atorvastatin Acid | This compound | 12 | UGTs |

| This compound | Ether Glucuronide | 2.6 | UGTs |

Data compiled from Jacobsen et al. (2000) and Goosen et al. (2007).[1][6]

Table 2: Intrinsic Clearance (CLint) for the Formation of Hydroxy Metabolites from Atorvastatin Acid and Lactone

| Substrate | Metabolite | Intrinsic Clearance (CLint, Vmax/Km) (μL/min/mg) |

| Atorvastatin Acid | para-hydroxy atorvastatin | 35.5 ± 48.1 |

| Atorvastatin Acid | ortho-hydroxy atorvastatin | 45.8 ± 59.1 |

| This compound | para-hydroxy this compound | 2949 ± 3511 |

| This compound | ortho-hydroxy this compound | 923 ± 965 |

Data from Jacobsen et al. (2000).[1]

Table 3: Inhibition Constants (Ki) Related to Atorvastatin Metabolism

| Inhibitor | Reaction Inhibited | Ki (μM) |

| This compound | Atorvastatin Acid Metabolism | 0.9 |

| Atorvastatin Acid | This compound Metabolism | 90 |

| Atorvastatin Acid | Atorvastatin Lactonization | 75 |

Data from Jacobsen et al. (2000) and Goosen et al. (2007).[1][6]

Experimental Protocols

The following section outlines a typical experimental protocol for studying the in vitro metabolism of this compound in human liver microsomes, based on methodologies described in the cited literature.

Materials and Reagents

-

Test Compound: this compound

-

Microsomes: Pooled human liver microsomes (from a minimum of 10 donors)

-

Cofactors: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Buffer: Potassium phosphate (B84403) buffer (pH 7.4)

-

Quenching Solution: Acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.

-

Analytical Standards: this compound and its potential metabolites.

Incubation Procedure

-

Preparation: A master mix is prepared containing human liver microsomes (typically at a protein concentration of 0.25 to 0.5 mg/mL) in potassium phosphate buffer.

-

Pre-incubation: The microsomal suspension is pre-incubated with the test compound (this compound, typically at various concentrations to determine kinetic parameters) at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

-

Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation: The reaction mixture is incubated at 37°C with gentle shaking.

-

Time Sampling: Aliquots of the reaction mixture are collected at specific time points (e.g., 0, 5, 10, 20, 30, and 60 minutes).

-

Termination: The reaction in each aliquot is terminated by adding a cold quenching solution (e.g., acetonitrile). This step also serves to precipitate proteins.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

Analytical Method (LC-MS/MS)

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the separation and quantification of the parent compound and its metabolites.

-

Chromatographic Separation: A C18 reverse-phase column is commonly used to separate this compound and its hydroxylated metabolites. A gradient elution with mobile phases consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometric Detection: Detection is performed using positive ion electrospray ionization (ESI+) with selected reaction monitoring (SRM) to ensure specificity and sensitivity for each analyte.

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an analytical standard, normalized to an internal standard.

Visualized Pathways and Workflows

Metabolic Pathway of this compound

References

- 1. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. UDP-glucuronosyltransferase (UGT) polymorphisms affect atorvastatin lactonization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atorvastatin glucuronidation is minimally and nonselectively inhibited by the fibrates gemfibrozil, fenofibrate, and fenofibric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

pH-dependent hydroxy acid-lactone interconversion of atorvastatin

An In-depth Technical Guide on the pH-Dependent Hydroxy Acid-Lactone Interconversion of Atorvastatin (B1662188)

Introduction

Atorvastatin, a leading synthetic inhibitor of HMG-CoA reductase, is a cornerstone in the management of hypercholesterolemia. It is administered in its pharmacologically active hydroxy acid form. However, like other statins, atorvastatin can undergo an intramolecular cyclization to form an inactive lactone prodrug. This interconversion between the open-ring hydroxy acid and the closed-ring lactone is a reversible, pH-dependent equilibrium that is critical for drug development professionals, researchers, and scientists to understand. The conversion dynamics influence the drug's stability, bioavailability, metabolism, and potential for drug-drug interactions.[1][2][3] This guide provides a detailed examination of the chemical mechanisms, kinetics, and experimental protocols associated with this pivotal transformation.

Chemical Mechanism of Interconversion

The equilibrium between atorvastatin hydroxy acid and its lactone is governed by pH. The reaction involves an intramolecular esterification (lactonization) or hydrolysis.

-

Acid-Catalyzed Lactonization: Under acidic conditions (pH < 4), the carboxylic acid group of the hydroxy acid form can be protonated, facilitating a nucleophilic attack from the terminal hydroxyl group. This intramolecular esterification results in the formation of the cyclic lactone ring, releasing a molecule of water. This reaction is reversible under acidic conditions.[4][5]

-

Base-Catalyzed Hydrolysis: Under neutral to alkaline conditions (pH ≥ 7), the lactone ring is susceptible to hydrolysis.[6] The reaction is catalyzed by hydroxide (B78521) ions, which act as a nucleophile, attacking the ester carbonyl carbon. This leads to the cleavage of the ester bond and the opening of the ring to form the carboxylate salt of the hydroxy acid.[6] This hydrolysis is strongly favored under basic conditions and can be considered effectively irreversible.[5][6]

The active form for inhibiting HMG-CoA reductase is the hydroxy acid, but the more lipophilic lactone form can readily cross cell membranes via passive diffusion and may contribute to both therapeutic and adverse effects through different mechanisms.[3][4]

Quantitative Data on Interconversion Dynamics

The rate and extent of the interconversion are highly dependent on pH, temperature, and the surrounding medium. Theoretical calculations and experimental studies have provided quantitative insights into these dynamics.

Table 1: Kinetic Parameters for Atorvastatin Interconversion

| Condition | Reaction | Kinetic Model | Rate Constant (k) | Reference(s) |

| 0.1 M HCl, 353 K (80°C) | Degradation/Lactonization | First-Order | 1.88 × 10⁻² s⁻¹ | [7][8] |

| 0.1 M NaOH, 353 K (80°C) | Hydrolysis | Zero-Order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | [7][8] |

| Aqueous Buffer, pH 2, 23 ± 1 °C | Hydrolysis | Pseudo-First-Order | ~0.14 h⁻¹ | [9] |

| Aqueous Buffer, pH 4.5, 23 ± 1 °C | Hydrolysis | Pseudo-First-Order | ~0.003 h⁻¹ (approx. 46-fold lower than at pH 2) | [5][9] |

| Aqueous Buffer, pH 7.0, 23 ± 1 °C | Hydrolysis | Pseudo-First-Order | ~0.01 h⁻¹ | [9] |

| Aqueous Buffer, pH 9.5, 23 ± 1 °C | Hydrolysis | Pseudo-First-Order | ~0.01 h⁻¹ | [9] |

Table 2: pH-Dependent Stability and Equilibrium

| Condition | Observation | Reference(s) |

| pH 4.5 | Lactone form is most stable. | [5][6][10] |

| pH < 6 | An equilibrium exists, favoring the hydroxy acid form. | [5][9] |

| pH ≥ 7 | Hydroxy acid form predominates; no equilibrium is detected. | [5][6][9] |

| pH 9.5 | Complete conversion of lactone to the acid form occurs within 7 hours. | [5][9] |

| Human Serum (Room Temp.) | Nearly complete conversion of lactone to the acid form occurs within 24 hours. | [11] |

| Human Serum (Stabilized) | Lactone form can be stabilized by lowering the temperature to 4°C or pH to 6.0. | [11] |

Table 3: Theoretical Activation Energy Barriers (DFT Studies)

| Reaction Pathway | Condition | Activation Energy Barrier (kcal/mol) | Reference(s) |

| Lactone Hydrolysis | Acidic | 19 | [1][6] |

| Lactone Hydrolysis | Basic | 6 (<10) | [1][5][6] |

| Hydroxy Acid Lactonization | Basic | ~28 | [5][6] |

| One-Step Interconversion | Physiological | 35 | [1][6] |

Experimental Protocols

Investigating the pH-dependent interconversion of atorvastatin requires precise control of experimental conditions and robust analytical methods for quantification. Forced degradation studies are commonly employed.

Protocol 1: Kinetic Analysis of Forced Degradation

This protocol is adapted from methodologies used to determine degradation kinetics under acidic and basic stress.[7][12]

-

Preparation of Stock Solutions: Weigh 40 mg of atorvastatin standard and place into separate flasks containing 30 mL of 0.1 M HCl and 0.1 M NaOH. Add 70 mL of methanol (B129727) to each flask to ensure dissolution.

-

Incubation: Place the sealed flasks in a controlled temperature bath set to 353 K (80°C).

-

Time-Point Sampling: Withdraw aliquots from each flask at specified time intervals (e.g., 0, 30, 60, 90, and 120 minutes).

-

Sample Quenching and Dilution: Immediately dilute the collected samples with methanol to a final concentration suitable for analysis (e.g., 40 µg/mL). This dilution also helps to quench the reaction. For more sensitive analyses, neutralization of the aliquot may be required.

-

Chromatographic Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method to determine the concentration of the remaining atorvastatin and any formed products.

-

Data Analysis: Plot the concentration of atorvastatin versus time and fit the data to zero-order, first-order, and second-order kinetic models to determine the reaction order and calculate the degradation rate constant (k).

Protocol 2: Quantification of Acid and Lactone Forms by LC-MS/MS

This protocol outlines a sensitive method for the simultaneous quantification of atorvastatin acid, its lactone, and their respective metabolites in a biological matrix like human plasma.[13][14]

-

Sample Preparation and Stabilization: Thaw plasma samples on an ice-water slurry. To prevent ex-vivo interconversion, maintain low temperatures (4°C) and consider acidifying the plasma to pH 4-6.[14]

-

Protein Precipitation: To 50 µL of human plasma, add an internal standard solution followed by a protein precipitation solvent (e.g., acetonitrile (B52724) containing 0.1% acetic acid).

-

Extraction: Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for analysis. Evaporation and reconstitution in mobile phase may be performed to increase sensitivity.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the prepared sample onto a reverse-phase column (e.g., Zorbax-SB Phenyl).

-

Mobile Phase: Employ a gradient elution using a mixture of an aqueous solvent (e.g., 0.1% acetic acid in 10% methanol/water) and an organic solvent (e.g., 40% methanol in acetonitrile).[13]

-

Mass Spectrometry: Use a tandem mass spectrometer with a positive electrospray ionization (ESI+) source.

-

Quantification: Monitor the specific precursor-to-product ion transitions for atorvastatin acid, atorvastatin lactone, and their internal standards using Multiple Reaction Monitoring (MRM) mode.

-

-

Calibration and Quantification: Construct calibration curves for each analyte using standards of known concentrations and quantify the amounts in the unknown samples.

Visualizations

Atorvastatin Interconversion Pathway

Caption: Atorvastatin interconversion between its acid and lactone forms.

Experimental Workflow for Stability Analysis

Caption: Workflow for studying atorvastatin's pH-dependent stability.

References

- 1. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin [ouci.dntb.gov.ua]

- 3. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Atorvastatin lactone CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atorvastatin (B1662188) lactone, a key metabolite of the widely prescribed HMG-CoA reductase inhibitor, Atorvastatin. This document details its chemical identifiers, experimental protocols for its analysis and synthesis, and its role in relevant biological pathways.

Core Chemical Data

Atorvastatin lactone is the inactive prodrug form of Atorvastatin. It is formed from the parent compound, Atorvastatin, through a lactonization process. The following table summarizes its key chemical identifiers.

| Chemical Identifier | Value | Citations |

| CAS Number | 125995-03-1 | [1][2][3][4][5][6] |

| Molecular Formula | C33H33FN2O4 | [1][2][3][7] |

| Molecular Weight | 540.62 g/mol | [3][5] |

| IUPAC Name | 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | [4] |

| InChI | InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1 | [1][3][4] |

| InChIKey | OUCSEDFVYPBLLF-KAYWLYCHSA-N | [1][4][6] |

| Canonical SMILES | CC(C)C1=C(C(=O)NC2=CC=CC=C2)C(=C(N1CC[C@@H]3C--INVALID-LINK--O)C4=CC=C(C=C4)F)C5=CC=CC=C5 | [3][4] |

| Synonyms | Atorvastatin delta-Lactone, Atorvastatin Impurity H | [4][5][7][8] |

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, as well as assays to determine its biological activity.

Synthesis of this compound

A concise synthesis of this compound can be achieved via a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This is followed by hydrolytic deprotection and lactonization. Another approach involves the hydrolysis of an amide intermediate with sodium hydroxide, followed by heating in refluxing toluene (B28343) to yield the lactone.[8]

Illustrative Synthesis Step: Lactonization A common final step in various synthetic routes to Atorvastatin is the lactonization of the corresponding hydroxy acid precursor. This is often achieved by heating the precursor in a suitable solvent, such as toluene, to facilitate intramolecular esterification.[8]

Analytical Methods: HPLC for Plasma Samples

A prevalent method for the quantification of Atorvastatin and its metabolites, including the lactone form, in human plasma is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometric detection.[9][10][11][12][13]

Example HPLC Method:

-

Column: C18 analytical column (e.g., Shim-pack CLC-ODS, 150 mm × 4.6 mm, 5 µm).[11]

-

Mobile Phase: A mixture of methanol (B129727) and 0.05 M sodium phosphate (B84403) buffer (pH 4.0) in a 33:67 (v/v) ratio.[11]

-

Flow Rate: 2.5 mL/min.[11]

-

Column Temperature: 62°C.[11]

-

Detection: UV detection at 247 nm.[11]

-

Sample Preparation: Protein precipitation from plasma samples using acetonitrile (B52724) is a common first step.[13]

Biological Assays

This assay determines the inhibitory activity of compounds on the HMG-CoA reductase enzyme. A common method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[4]

Protocol Outline:

-

Reagents: Human recombinant HMG-CoA reductase, HMG-CoA, NADPH, potassium phosphate buffer.[4]

-

Procedure:

-

A test compound solution is added to a 96-well plate containing assay buffer and NADPH solution.

-

The plate is pre-incubated at 37°C.

-

The enzymatic reaction is initiated by adding HMG-CoA reductase, followed immediately by the HMG-CoA substrate.

-

The decrease in absorbance at 340 nm is monitored over time.[4]

-

-

Data Analysis: The rate of NADPH oxidation is calculated to determine the level of enzyme inhibition, from which IC50 values can be derived.[4]

This assay evaluates the potential of a compound to inhibit the P-glycoprotein (P-gp) efflux pump. A fluorimetric assay using a substrate like Rhodamine 123 (R123) is commonly employed.[14]

Protocol Outline:

-

Cell Line: A cell line overexpressing P-gp (e.g., a murine monocytic leukemia cell line).[14]

-

Procedure:

-

Cells are incubated with the fluorescent P-gp substrate, Rhodamine 123.

-

The test compound (this compound) is added at various concentrations.

-

The efflux of Rhodamine 123 from the cells is measured using a microplate reader. Inhibition of P-gp by the test compound results in increased intracellular fluorescence.[14][15]

-

This assay assesses the inhibitory effect of this compound on the metabolic activity of the Cytochrome P450 2C9 enzyme. A common method involves monitoring the metabolism of a known CYP2C9 substrate, such as S-warfarin.[16]

Protocol Outline:

-

Enzyme Source: Human liver microsomes (HLMs) or recombinant CYP2C9.1 and CYP2C9.3.[16]

-

Substrate: S-warfarin.

-

Procedure:

-

The enzyme source is incubated with S-warfarin in the presence and absence of this compound.

-

The formation of the metabolite, 7-hydroxywarfarin, is quantified using HPLC.[16]

-

-

Data Analysis: The rate of metabolite formation is used to determine the inhibitory potency (e.g., Ki value) of this compound.[16]

Biological Signaling and Metabolic Pathways

This compound is involved in several key biological pathways related to the efficacy and metabolism of Atorvastatin.

Atorvastatin Metabolism to this compound